Cas no 15084-57-8 (7-bromo-2,3,4,5-tetrahydro-1-benzothiepine)

7-bromo-2,3,4,5-tetrahydro-1-benzothiepine 化学的及び物理的性質
名前と識別子
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- 7-bromo-2,3,4,5-tetrahydro-1-benzothiepine
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- インチ: 1S/C10H11BrS/c11-9-4-5-10-8(7-9)3-1-2-6-12-10/h4-5,7H,1-3,6H2
- InChIKey: UHQXLDKPWMNLOF-UHFFFAOYSA-N
- ほほえんだ: S1C2=CC=C(Br)C=C2CCCC1
7-bromo-2,3,4,5-tetrahydro-1-benzothiepine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-781116-10.0g |
7-bromo-2,3,4,5-tetrahydro-1-benzothiepine |
15084-57-8 | 95% | 10.0g |
$5837.0 | 2024-05-22 | |
Enamine | EN300-781116-0.25g |
7-bromo-2,3,4,5-tetrahydro-1-benzothiepine |
15084-57-8 | 95% | 0.25g |
$672.0 | 2024-05-22 | |
Enamine | EN300-781116-5.0g |
7-bromo-2,3,4,5-tetrahydro-1-benzothiepine |
15084-57-8 | 95% | 5.0g |
$3935.0 | 2024-05-22 | |
A2B Chem LLC | AX20682-100mg |
7-bromo-2,3,4,5-tetrahydro-1-benzothiepine |
15084-57-8 | 95% | 100mg |
$530.00 | 2024-04-20 | |
A2B Chem LLC | AX20682-2.5g |
7-bromo-2,3,4,5-tetrahydro-1-benzothiepine |
15084-57-8 | 95% | 2.5g |
$2835.00 | 2024-04-20 | |
A2B Chem LLC | AX20682-5g |
7-bromo-2,3,4,5-tetrahydro-1-benzothiepine |
15084-57-8 | 95% | 5g |
$4178.00 | 2024-04-20 | |
1PlusChem | 1P01DR9M-5g |
7-bromo-2,3,4,5-tetrahydro-1-benzothiepine |
15084-57-8 | 95% | 5g |
$4926.00 | 2024-06-20 | |
Enamine | EN300-781116-0.1g |
7-bromo-2,3,4,5-tetrahydro-1-benzothiepine |
15084-57-8 | 95% | 0.1g |
$470.0 | 2024-05-22 | |
Enamine | EN300-781116-2.5g |
7-bromo-2,3,4,5-tetrahydro-1-benzothiepine |
15084-57-8 | 95% | 2.5g |
$2660.0 | 2024-05-22 | |
1PlusChem | 1P01DR9M-500mg |
7-bromo-2,3,4,5-tetrahydro-1-benzothiepine |
15084-57-8 | 95% | 500mg |
$1370.00 | 2024-06-20 |
7-bromo-2,3,4,5-tetrahydro-1-benzothiepine 関連文献
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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8. Back matter
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
7-bromo-2,3,4,5-tetrahydro-1-benzothiepineに関する追加情報
Comprehensive Overview of 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine (CAS No. 15084-57-8)
7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine (CAS No. 15084-57-8) is a heterocyclic organic compound featuring a benzothiepine core structure with a bromine substituent at the 7-position. This compound belongs to the class of sulfur-containing heterocycles, which have garnered significant attention in pharmaceutical and materials science due to their unique electronic and steric properties. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in synthetic chemistry, particularly in cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig animations.
In recent years, the demand for functionalized benzothiepines has surged, driven by their potential applications in drug discovery and optoelectronic materials. Researchers are particularly interested in the 7-bromo derivative due to its versatility in constructing complex molecular architectures. For instance, it serves as a precursor for biologically active molecules targeting neurological disorders or inflammation, aligning with the growing focus on central nervous system (CNS) drug development. Additionally, its sulfur-rich scaffold contributes to improved binding affinity in enzyme inhibition studies, a hot topic in precision medicine.
From a synthetic perspective, CAS No. 15084-57-8 is often discussed in forums and academic circles for its role in palladium-catalyzed reactions. Users frequently search for "how to purify 7-bromo-2,3,4,5-tetrahydro-1-benzothiepine" or "alternative synthetic routes for brominated benzothiepines," reflecting practical challenges in lab-scale production. Optimizing its synthesis is critical, as impurities can affect downstream applications—a concern highlighted in quality-by-design (QbD) methodologies trending in process chemistry.
Environmental and regulatory considerations also shape discussions around this compound. While not classified as hazardous, its brominated structure prompts questions about green chemistry alternatives, such as catalyst recycling or solvent-free protocols. These topics resonate with the broader push for sustainable chemical manufacturing, a priority for industries aiming to reduce carbon footprints. Analytical techniques like HPLC-MS and NMR are commonly employed to characterize this compound, addressing another frequent query: "how to confirm the purity of 7-bromo-2,3,4,5-tetrahydro-1-benzothiepine."
In material science, the benzothiepine moiety contributes to the development of organic semiconductors and light-emitting diodes (OLEDs). The bromine atom facilitates further functionalization, enabling tuning of electronic properties for specific device requirements. This aligns with the surge in searches for "small-molecule organic electronics" and "high-efficiency luminescent materials," underscoring its relevance in cutting-edge technologies.
To summarize, 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine (CAS No. 15084-57-8) is a multifaceted compound bridging medicinal chemistry and advanced materials. Its synthetic adaptability, combined with emerging applications in drug discovery and optoelectronics, ensures its continued prominence in research. By addressing common technical queries and aligning with trends like sustainability and CNS therapeutics, this overview aims to serve both novice and expert audiences navigating its potential.
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